molecular formula C5H8BrN3 B1430074 Pyridin-4-yl-hydrazine hydrobromide CAS No. 1351610-78-0

Pyridin-4-yl-hydrazine hydrobromide

Cat. No.: B1430074
CAS No.: 1351610-78-0
M. Wt: 190.04 g/mol
InChI Key: GHDJCVXDQWJDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-4-yl-hydrazine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl-hydrazine hydrobromide typically involves the reaction of pyridine derivatives with hydrazine. One common method is the reaction of 4-bromopyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl-hydrazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Pyridin-4-yl-hydrazine hydrobromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-yl-hydrazine hydrobromide
  • Pyridin-3-yl-hydrazine hydrobromide
  • Pyridin-4-yl-hydrazine hydrochloride

Uniqueness

Pyridin-4-yl-hydrazine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to other pyridine derivatives, it may exhibit distinct chemical and pharmacological properties, making it valuable for specific applications .

Properties

IUPAC Name

pyridin-4-ylhydrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDJCVXDQWJDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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